molecular formula C8H7ClN2O B098737 2-Chloro-5-methoxybenzimidazole CAS No. 15965-54-5

2-Chloro-5-methoxybenzimidazole

Cat. No.: B098737
CAS No.: 15965-54-5
M. Wt: 182.61 g/mol
InChI Key: FMDGYQOERIOABX-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzimidazole is a heterocyclic aromatic compound with the molecular formula C8H7ClN2O. It is characterized by the presence of a chlorine atom and a methoxy group attached to a benzimidazole ring. This compound is known for its applications in various chemical processes and has been studied for its potential pharmacological properties .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for 2-Chloro-5-methoxybenzimidazole suggests that it should be handled with care. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 2-Chloro-5-methoxybenzimidazole are not available, benzimidazole and its derivatives are recognized as potent scaffolds in the pharmaceutical industry. Diverse synthetic pathways have been developed to prepare its functionalized derivatives . The future of benzimidazoles will involve developments in multivariable MOFs, where the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxybenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by chlorination and methoxylation reactions. One common method includes the reaction of 2-chloroaniline with methoxybenzaldehyde under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as metal triflates or oxidizing agents like hydrogen peroxide may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxybenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

Comparison with Similar Compounds

  • 2-Chloro-5-methylbenzimidazole
  • 2-Chloro-5-nitrobenzimidazole
  • 2-Chloro-5-aminobenzimidazole

Comparison: 2-Chloro-5-methoxybenzimidazole is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and pharmacological activities. For instance, the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2-chloro-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDGYQOERIOABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333915
Record name 2-Chloro-5-methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-54-5
Record name 2-Chloro-5-methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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